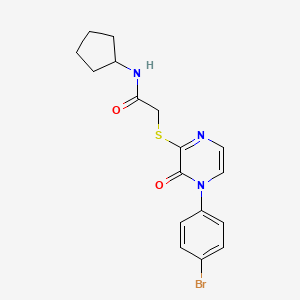

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide

Beschreibung

2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide is a heterocyclic compound featuring a pyrazine ring substituted with a 4-bromophenyl group at position 4 and a thioether-linked acetamide moiety at position 2. The cyclopentyl group on the acetamide nitrogen introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to aromatic substituents.

Eigenschaften

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2S/c18-12-5-7-14(8-6-12)21-10-9-19-16(17(21)23)24-11-15(22)20-13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWOVFBCKQXQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromophenyl group and a thioacetamide moiety, suggest promising biological activities. This article explores the compound's biological activity, including its synthesis, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide is , with a molecular weight of approximately 408.31 g/mol. The compound features a dihydropyrazinone ring, which is known for its pharmacological relevance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the thioamide linkage and the introduction of the bromophenyl substituent. The precise synthetic pathway can vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds structurally similar to 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide exhibit significant antimicrobial properties. For instance, derivatives with thiazole or pyrazinone cores have shown efficacy against various bacterial strains (both Gram-positive and Gram-negative) and fungal species.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Feature | Antimicrobial Efficacy |

|---|---|---|

| Thiazole Derivative | Contains thiazole nucleus | Active against Gram-positive bacteria |

| Pyrazinone Derivative | Dihydropyrazinone ring | Effective against Gram-negative bacteria |

Anticancer Activity

In vitro studies have demonstrated that similar compounds exhibit anticancer properties. For example, compounds with bromophenyl groups have been shown to inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism of action often involves interference with cell cycle progression and induction of apoptosis.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF7 | 15 |

| Compound B | MCF7 | 10 |

The biological activity of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-cyclopentylacetamide is likely mediated through its ability to bind specific molecular targets. Molecular docking studies suggest that the compound interacts with key enzymes or receptors involved in cellular signaling pathways.

Figure 1: Molecular Docking Interaction

Molecular Docking

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluating various derivatives found that those containing the bromophenyl group showed enhanced binding affinity to bacterial enzymes, leading to increased antimicrobial activity.

- Case Study on Anticancer Properties : Another study reported that derivatives similar to this compound demonstrated significant cytotoxicity against MCF7 cells, suggesting potential for further development as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The target compound’s pyrazine core distinguishes it from analogs with triazinoindole (e.g., compounds 23–27 in ) or thieno[3,2-d]pyrimidine cores (). Pyrazine derivatives typically exhibit planar geometries conducive to stacking interactions, whereas triazinoindole and thienopyrimidine systems introduce additional fused rings, increasing molecular rigidity and surface area .

Substituent Effects

- However, the target compound’s cyclopentylacetamide side chain contrasts with the pyrazin-2-yl group in , which participates in intramolecular hydrogen bonds (S(6) motif) .

- Fluorinated and Methoxy Substitutents : The compound in (3,4-difluorophenyl and 4-methoxybenzyl groups) demonstrates how electron-withdrawing fluorine atoms and methoxy groups alter electronic distribution and solubility compared to bromine .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.